N-(6-nitro-1,3-benzothiazol-2-yl)-3-phenylbutanamide
Overview
Description
N-(6-nitro-1,3-benzothiazol-2-yl)-3-phenylbutanamide: is a synthetic organic compound that belongs to the class of benzothiazole derivatives This compound is characterized by the presence of a nitro group at the 6th position of the benzothiazole ring, which is linked to a phenylbutanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(6-nitro-1,3-benzothiazol-2-yl)-3-phenylbutanamide typically involves the following steps:
Nitration of Benzothiazole: The starting material, benzothiazole, is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 6th position.
Formation of Benzothiazole Derivative: The nitrated benzothiazole is then reacted with an appropriate amine, such as 3-phenylbutanamide, under suitable conditions to form the desired compound. This step may involve the use of coupling agents like dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The nitro group in N-(6-nitro-1,3-benzothiazol-2-yl)-3-phenylbutanamide can undergo reduction reactions to form corresponding amines.
Reduction: The compound can be reduced using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) to convert the nitro group to an amino group.
Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products:
Reduction: Formation of N-(6-amino-1,3-benzothiazol-2-yl)-3-phenylbutanamide.
Substitution: Formation of halogenated derivatives of the benzothiazole ring.
Scientific Research Applications
Chemistry: N-(6-nitro-1,3-benzothiazol-2-yl)-3-phenylbutanamide is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology: The compound has been studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Its ability to interact with biological targets makes it a valuable candidate for drug discovery and development.
Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry: The compound is used in the development of advanced materials, such as organic semiconductors and dyes. Its unique electronic properties make it suitable for applications in optoelectronic devices and sensors.
Mechanism of Action
The mechanism of action of N-(6-nitro-1,3-benzothiazol-2-yl)-3-phenylbutanamide involves its interaction with specific molecular targets in biological systems. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzothiazole ring can also interact with enzymes and receptors, modulating their activity and influencing cellular pathways.
Comparison with Similar Compounds
- N-(6-nitro-1,3-benzothiazol-2-yl)propanamide
- N-(6-nitro-1,3-benzothiazol-2-yl)-2-phenylacetamide
- N-(6-nitro-1,3-benzothiazol-2-yl)-3-(phenylthio)propanamide
Comparison: N-(6-nitro-1,3-benzothiazol-2-yl)-3-phenylbutanamide is unique due to the presence of the phenylbutanamide moiety, which imparts distinct chemical and biological properties. Compared to other similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for specific applications in research and industry.
Properties
IUPAC Name |
N-(6-nitro-1,3-benzothiazol-2-yl)-3-phenylbutanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3S/c1-11(12-5-3-2-4-6-12)9-16(21)19-17-18-14-8-7-13(20(22)23)10-15(14)24-17/h2-8,10-11H,9H2,1H3,(H,18,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCJRXPUYESSRBG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)NC1=NC2=C(S1)C=C(C=C2)[N+](=O)[O-])C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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